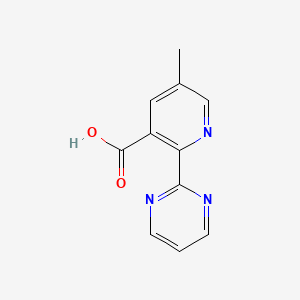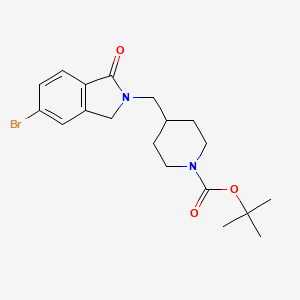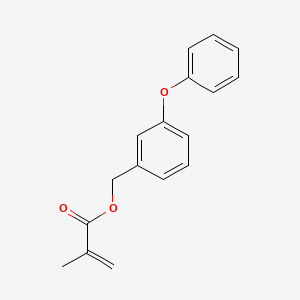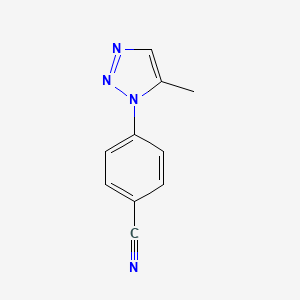
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and chemical biology. The structure of this compound consists of a benzonitrile moiety attached to a 1,2,3-triazole ring, which is further substituted with a methyl group at the 5-position.
準備方法
The synthesis of 4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for the synthesis of 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process.
化学反応の分析
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as inhibitors of specific enzymes and receptors.
作用機序
The mechanism of action of 4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and nitrile group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
類似化合物との比較
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile can be compared with other similar compounds, such as:
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: This compound also contains a 1,2,3-triazole ring and exhibits similar biological activities.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Another triazole derivative with notable antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H8N4 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
4-(5-methyltriazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c1-8-7-12-13-14(8)10-4-2-9(6-11)3-5-10/h2-5,7H,1H3 |
InChIキー |
MCAKXCVGYAXYRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




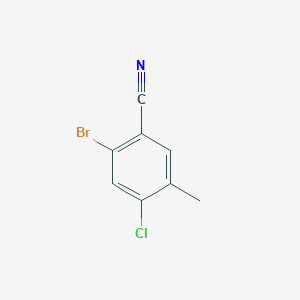
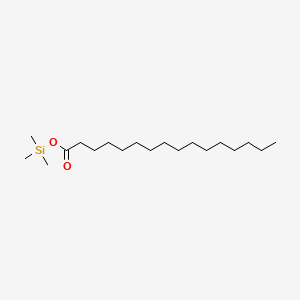
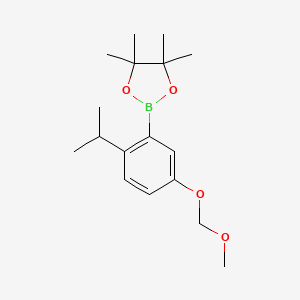
![1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B13934849.png)
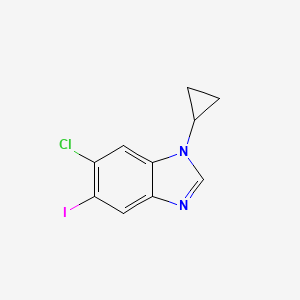

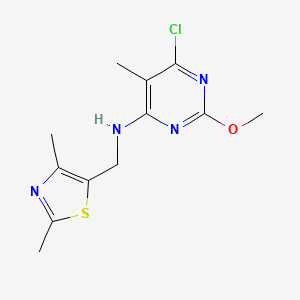
![6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B13934867.png)

